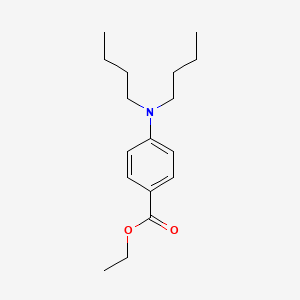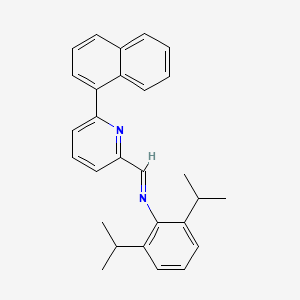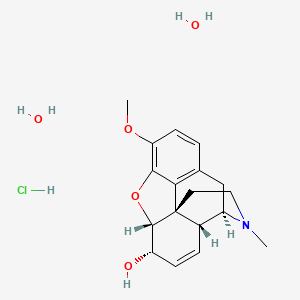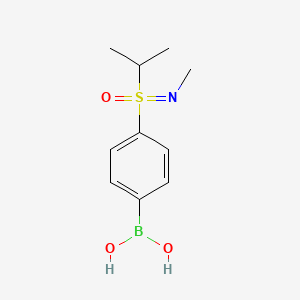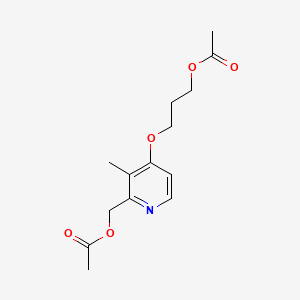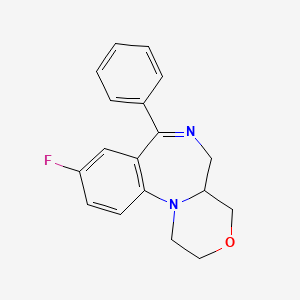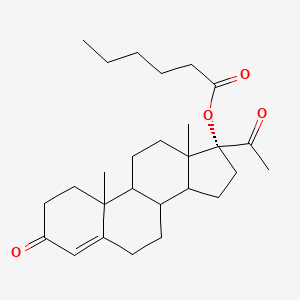![molecular formula C25H22O9 B13414722 5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one CAS No. 96291-04-2](/img/structure/B13414722.png)
5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one” is a complex organic molecule that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by multiple hydroxyl groups and a benzofuran ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex flavonoid derivatives typically involves multiple steps, including the formation of the benzofuran ring and the introduction of hydroxyl groups. Common synthetic routes may involve:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic precursors.
Hydroxylation: Introduction of hydroxyl groups can be done using hydroxylating agents such as hydrogen peroxide or through enzymatic methods.
Methoxylation: The methoxy group can be introduced using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of such compounds may involve:
Extraction from Natural Sources: Many flavonoids are extracted from plants using solvents like ethanol or methanol.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Flavonoids are known for their antioxidant properties. This compound may exhibit similar biological activities, making it a potential candidate for studies on oxidative stress and related diseases.
Medicine
Due to its potential antioxidant properties, the compound may be investigated for its therapeutic effects in conditions like inflammation, cancer, and cardiovascular diseases.
Industry
In the industrial sector, flavonoids are used in the formulation of dietary supplements, cosmetics, and pharmaceuticals. This compound may find applications in these areas due to its unique chemical properties.
Mechanism of Action
The mechanism of action of flavonoids typically involves their interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions, influencing its biological activity. The benzofuran ring may also play a role in its mechanism of action by interacting with specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A well-known flavonoid with antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Luteolin: Known for its anti-inflammatory and neuroprotective effects.
Uniqueness
The compound “5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one” is unique due to its specific combination of hydroxyl and methoxy groups, as well as the presence of the benzofuran ring. These structural features may confer distinct chemical and biological properties compared to other flavonoids.
Properties
CAS No. |
96291-04-2 |
|---|---|
Molecular Formula |
C25H22O9 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H22O9/c1-32-20-6-11(2-4-15(20)28)24-14(10-26)22-13(3-5-16(29)25(22)34-24)19-9-18(31)23-17(30)7-12(27)8-21(23)33-19/h2-8,14,19,24,26-30H,9-10H2,1H3 |
InChI Key |
ODFCTVKAFKIYJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(C=CC(=C3O2)O)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


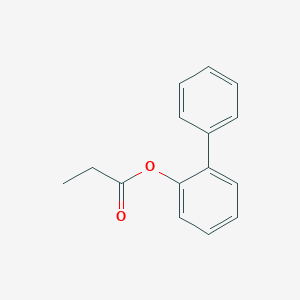
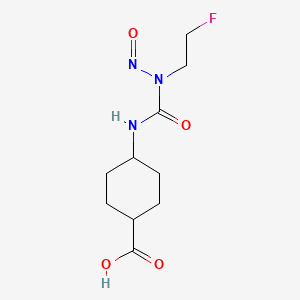
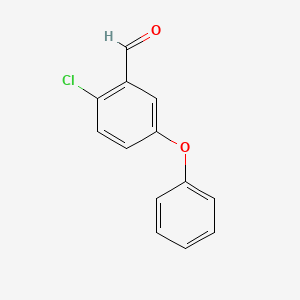
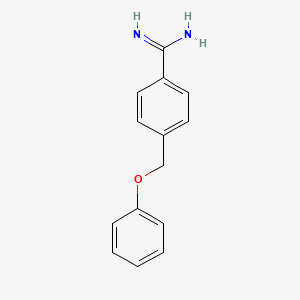
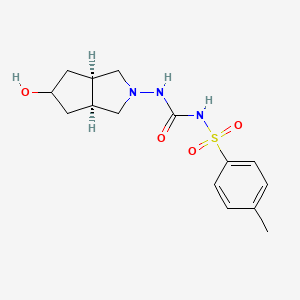
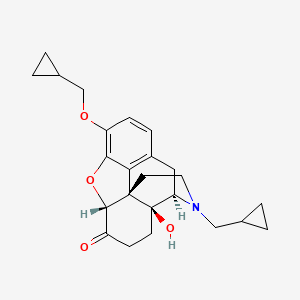
![(10R,13S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13414688.png)
